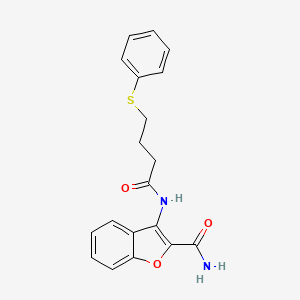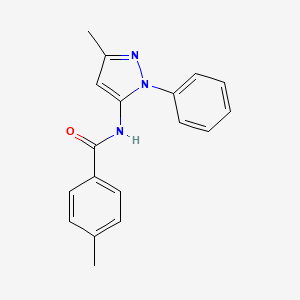![molecular formula C17H20N8 B2732531 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2415623-32-2](/img/structure/B2732531.png)
3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It also includes the reaction mechanism and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound. This includes information about the arrangement of atoms, the type and length of bonds, and the shape of the molecule.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes information about the compound’s physical properties such as melting point, boiling point, solubility, and density. Chemical properties might include reactivity, acidity or basicity, and stability.Safety And Hazards
This involves a discussion of the potential hazards associated with the compound. This could include toxicity, flammability, and environmental impact.
将来の方向性
This could involve potential applications of the compound, areas for further research, or improvements that could be made to the synthesis process.
Please note that the availability of this information depends on the extent to which the compound has been studied. For a novel or less-studied compound, some of this information may not be available. It’s always important to refer to the primary literature for the most accurate and up-to-date information.
特性
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-13-5-7-18-17(19-13)24-11-9-23(10-12-24)15-3-4-16(21-20-15)25-8-6-14(2)22-25/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFBDWYMUIUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline](/img/structure/B2732454.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2732455.png)

![2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2732458.png)

![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2732462.png)
![8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2732463.png)




![Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2732470.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732471.png)